molecular formula C11H11ClO5 B4440933 methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate

methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B4440933
M. Wt: 258.65 g/mol
InChI Key: RNVVAROFONQMJJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is a chemical compound that belongs to the family of benzoates. It is also known as Methyl 5-chloro-2-(2-methoxy-2-oxoethyl) benzoate. This compound is widely used in scientific research for its various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is not well understood. However, it is believed to inhibit the activity of certain enzymes involved in the metabolism of benzoates in microorganisms.
Biochemical and Physiological Effects:
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate has various biochemical and physiological effects. It is known to inhibit the growth of certain microorganisms. It is also known to induce the expression of certain genes involved in the metabolism of benzoates in microorganisms.

Advantages and Limitations for Lab Experiments

Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate has several advantages for lab experiments. It is easy to synthesize and has high purity. It is also stable under normal laboratory conditions. However, its use is limited to certain types of experiments, and it may not be suitable for all types of microorganisms.

Future Directions

There are several future directions for the use of Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate in scientific research. One area of research is the study of the metabolism of benzoates in microorganisms. Another area of research is the development of new compounds based on Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate for use in various applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is a chemical compound that has various biochemical and physiological effects. It is widely used in scientific research for its various applications. The synthesis method of this compound is multi-step and involves the reaction of several reagents. Future research on this compound may lead to the development of new compounds for various applications.

Scientific Research Applications

Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is widely used in scientific research for its various biochemical and physiological effects. It is used as a reagent in the synthesis of various organic compounds. It is also used as a substrate for the enzymatic assay of various enzymes. Additionally, it is used in the study of the metabolism of benzoates in microorganisms.

properties

IUPAC Name

methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVVAROFONQMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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